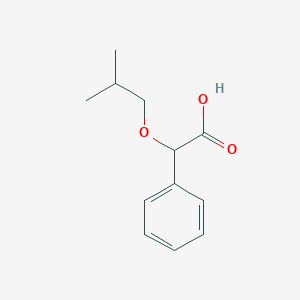
2-(2-methylpropoxy)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylpropoxy)-2-phenylacetic acid (MPPA) is an organic compound and a derivative of phenylacetic acid. This compound is a member of the family of phenylacetic acids and is of particular interest due to its unique structural features. MPPA has a wide range of applications in both scientific research and industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2-methylpropoxy)-2-phenylacetic acid is not fully understood. However, it is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation of the substrate molecule leads to an increase in the reactivity of the substrate, resulting in an increased rate of reaction. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is believed to act as a Lewis acid, forming a complex with the substrate molecule and increasing the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-methylpropoxy)-2-phenylacetic acid are not well understood. However, the compound has been shown to be non-toxic in animal models and has been studied for its potential use as a therapeutic agent. In particular, 2-(2-methylpropoxy)-2-phenylacetic acid has been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid has been studied for its potential to reduce inflammation and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-methylpropoxy)-2-phenylacetic acid in laboratory experiments include its low cost, its availability in a variety of forms, and its low toxicity. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is relatively stable and has a wide range of applications in scientific research. The main limitation of using 2-(2-methylpropoxy)-2-phenylacetic acid in laboratory experiments is its reactivity, which can lead to unwanted side reactions if not carefully controlled. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is a relatively weak acid and can be easily protonated in the presence of a strong acid.
Direcciones Futuras
The potential future directions for 2-(2-methylpropoxy)-2-phenylacetic acid include further research into its mechanism of action, its potential therapeutic applications, and its potential use as a catalyst in organic synthesis. Additionally, further research is needed to explore the potential of 2-(2-methylpropoxy)-2-phenylacetic acid as a drug delivery system and to investigate its potential as a corrosion inhibitor. Additionally, further research is needed to investigate the potential of 2-(2-methylpropoxy)-2-phenylacetic acid as a food preservative and to explore its potential as a source of biofuel.
Métodos De Síntesis
The synthesis of 2-(2-methylpropoxy)-2-phenylacetic acid can be achieved by the addition of 2-methylpropoxy to phenylacetic acid. This reaction is carried out using a strong acid, such as sulfuric acid, as a catalyst. The reaction is highly exothermic and requires careful control of the temperature to ensure complete conversion of the reactants. The reaction is typically carried out at temperatures between 70-80°C and yields a product with a purity of greater than 95%.
Aplicaciones Científicas De Investigación
2-(2-methylpropoxy)-2-phenylacetic acid has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in biochemical reactions. 2-(2-methylpropoxy)-2-phenylacetic acid has also been used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatories, and anti-cancer drugs. Additionally, 2-(2-methylpropoxy)-2-phenylacetic acid is used in the synthesis of a variety of other compounds, including dyes, fragrances, and other materials.
Propiedades
IUPAC Name |
2-(2-methylpropoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQLHGQFUBFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

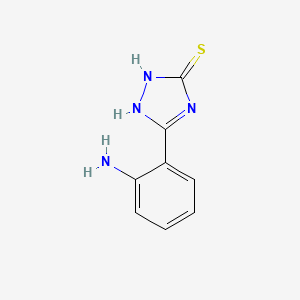
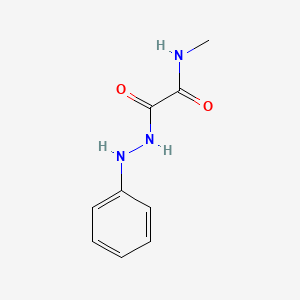
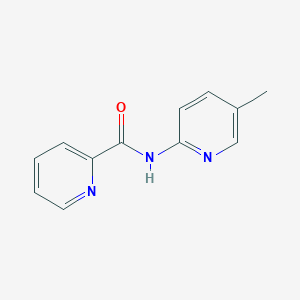
![5H-Indeno[2,1-b]quinoline, 5-methyl-11-phenyl-](/img/structure/B6613884.png)
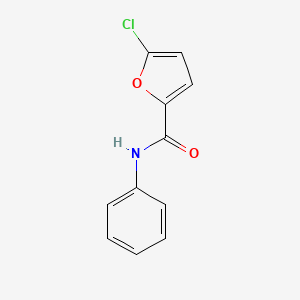
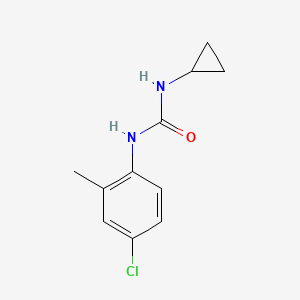
![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)
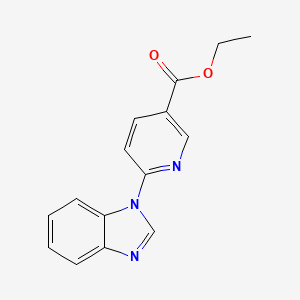
![4-(Piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B6613924.png)
![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
![5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride](/img/structure/B6613953.png)
![tert-butyl N-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)
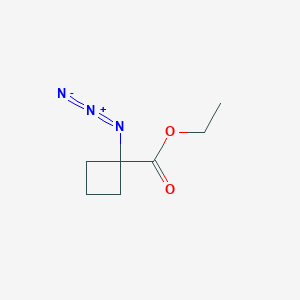
![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)